molecular formula C11H12F3NO B2881642 N-propan-2-yl-3-(trifluoromethyl)benzamide CAS No. 782-70-7

N-propan-2-yl-3-(trifluoromethyl)benzamide

Cat. No. B2881642
CAS RN: 782-70-7
M. Wt: 231.218
InChI Key: SBYDPANTRXQTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-propan-2-yl-3-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are compounds containing an amide group in which the nitrogen atom is bonded to a benzene ring . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The propan-2-yl group is an isopropyl group, which is a type of alkyl group derived from propane .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with an amide group and a trifluoromethyl group . The amide group would be attached to a propan-2-yl group .


Chemical Reactions Analysis

As a benzamide derivative, “this compound” could potentially undergo various chemical reactions. For example, it could participate in nucleophilic acyl substitution reactions or be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered to be stable under a wide range of reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .

Mechanism of Action

Advantages and Limitations for Lab Experiments

N-propan-2-yl-3-(trifluoromethyl)benzamide has several advantages as a research tool, including its high selectivity for the P2X7 receptor, its favorable safety profile, and its ability to modulate immune responses and inflammatory processes. However, there are also some limitations to its use, including the need for careful dosing and administration due to potential off-target effects, and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-propan-2-yl-3-(trifluoromethyl)benzamide and its applications in various inflammatory and immune-mediated diseases. These include further studies to elucidate its mechanisms of action and potential off-target effects, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is a need for further research to identify novel targets for this compound and other P2X7 receptor antagonists, and to develop more potent and selective compounds for therapeutic use.

Scientific Research Applications

N-propan-2-yl-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models of various inflammatory and immune-mediated diseases, including rheumatoid arthritis, multiple sclerosis, and neuropathic pain. In these studies, this compound has been shown to have potent anti-inflammatory and immunomodulatory effects, with a favorable safety profile.

properties

IUPAC Name

N-propan-2-yl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7(2)15-10(16)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDPANTRXQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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